Unii-1TW3FT746I
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Overview
Description
TN-14003: is a synthetic peptide that functions as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown significant potential in inhibiting metastasis in various cancer models . The molecular formula of TN-14003 is C90H141N33O18S2, and it has a molecular weight of 2037.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: TN-14003 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of TN-14003 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification and quality control to ensure its purity and activity .
Chemical Reactions Analysis
Types of Reactions: TN-14003 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: A mixture of TFA, water, and scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT).
Major Products Formed: The primary product formed is the peptide TN-14003 itself. During the synthesis, intermediate protected peptides are also formed, which are eventually deprotected to yield the final product .
Scientific Research Applications
Chemistry: TN-14003 is used as a tool compound to study the CXCR4 receptor and its role in various biological processes .
Biology: In biological research, TN-14003 is used to investigate the mechanisms of cell migration, invasion, and metastasis. It helps in understanding the role of the CXCR4 receptor in these processes .
Medicine: TN-14003 has shown potential in cancer therapy, particularly in inhibiting metastasis. It is being studied for its ability to reduce tumor growth and spread by targeting the CXCR4 receptor .
Industry: In the pharmaceutical industry, TN-14003 is used in the development of new therapeutic agents targeting the CXCR4 receptor .
Mechanism of Action
TN-14003 exerts its effects by binding to the CXCR4 receptor, thereby inhibiting the interaction between the receptor and its ligand, C-X-C motif chemokine ligand 12 (CXCL12). This inhibition disrupts the signaling pathways involved in cell migration, invasion, and metastasis. The compound reduces angiogenesis and myofibroblast content in tumors, leading to decreased tumor growth .
Comparison with Similar Compounds
Plerixafor: Another CXCR4 antagonist used to mobilize hematopoietic stem cells.
Motixafortide: A peptide inhibitor of CXCR4 used in stem cell mobilization and cancer therapy.
Uniqueness: TN-14003 is unique due to its specific peptide sequence and its ability to inhibit metastasis in various cancer models. Unlike other CXCR4 antagonists, TN-14003 has shown significant potential in reducing tumor growth and spread by targeting the CXCR4 receptor .
Properties
CAS No. |
368874-31-1 |
---|---|
Molecular Formula |
C90H141N33O18S2 |
Molecular Weight |
2037.4 g/mol |
IUPAC Name |
(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-59-75(130)117-64(18-4-6-36-92)84(139)123-43-13-24-70(123)83(138)120-66(46-51-28-33-56(125)34-29-51)79(134)116-61(21-10-40-108-88(101)102)74(129)114-63(23-12-42-110-90(104)141)77(132)121-68(81(136)111-58(71(94)126)19-8-38-106-86(97)98)48-142-143-49-69(82(137)119-65(45-50-26-31-55(124)32-27-50)78(133)115-62(73(128)113-59)22-11-41-109-89(103)140)122-80(135)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-76(131)60(20-9-39-107-87(99)100)112-72(127)57(93)16-7-37-105-85(95)96/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H2,94,126)(H,111,136)(H,112,127)(H,113,128)(H,114,129)(H,115,133)(H,116,134)(H,117,130)(H,118,131)(H,119,137)(H,120,138)(H,121,132)(H,122,135)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)(H3,103,109,140)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-/m0/s1 |
InChI Key |
DGQKRQOCJFODHN-OIHVMPBRSA-N |
SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
RRXCYXKKPYRXCR |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TN-14003; TN14003; TN 14003 |
Origin of Product |
United States |
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